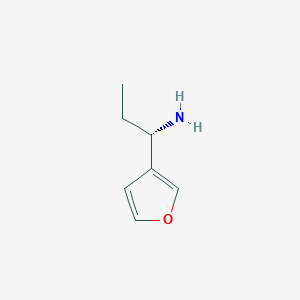

(1S)-1-(3-Furyl)propylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

(1S)-1-(furan-3-yl)propan-1-amine |

InChI |

InChI=1S/C7H11NO/c1-2-7(8)6-3-4-9-5-6/h3-5,7H,2,8H2,1H3/t7-/m0/s1 |

InChI Key |

OSAFTHIOPIVQPO-ZETCQYMHSA-N |

Isomeric SMILES |

CC[C@@H](C1=COC=C1)N |

Canonical SMILES |

CCC(C1=COC=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1s 1 3 Furyl Propylamine

Enantioselective Synthesis Strategies

The synthesis of a specific enantiomer like (1S)-1-(3-Furyl)propylamine requires stereocontrolled methods. These can be broadly categorized into asymmetric catalytic approaches and diastereoselective methods using chiral auxiliaries.

Asymmetric Catalytic Approaches to (1S)-1-(3-Furyl)propylamine

Asymmetric catalysis is a powerful tool for creating chiral molecules, employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Key strategies include the asymmetric reduction of a corresponding imine or the reductive amination of a ketone.

Metal-Mediated Asymmetric TransformationsA common route to chiral amines is the asymmetric hydrogenation of a prochiral imine, often derived from the corresponding ketone (3-propionylfuran). Transition metals like rhodium, iridium, or ruthenium, complexed with chiral phosphine (B1218219) ligands, are effective for this transformation.acs.orgFor instance, iridium catalysts with f-Binaphane have been used for the asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines, though specific examples for the 3-furyl analogue are not detailed.acs.org

Another powerful metal-mediated method is asymmetric reductive amination, where a ketone is converted directly to a chiral amine in the presence of an ammonia (B1221849) source and a reducing agent, under the control of a chiral catalyst.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The inherent chirality of the auxiliary then directs the stereochemistry of a subsequent bond-forming reaction, creating a new stereocenter with a specific configuration.

Auxiliary Attachment and Cleavage MethodologiesA common approach involves condensing a prochiral ketone or aldehyde with a chiral amine auxiliary, such as one of Ellman's sulfinamides, to form a chiral sulfinylimine.whiterose.ac.ukThe addition of a nucleophile (e.g., an organometallic reagent) to this imine proceeds with high diastereoselectivity, controlled by the bulky auxiliary.whiterose.ac.ukFollowing the key bond-forming step, the auxiliary is chemically removed under conditions that do not affect the newly formed stereocenter, yielding the enantiomerically pure target amine.nih.govThe auxiliary can often be recovered and reused.nih.gov

While these methodologies represent the state-of-the-art in chiral amine synthesis, the absence of specific studies on (1S)-1-(3-Furyl)propylamine in the reviewed literature prevents a more detailed and data-rich discussion as per the initial request.

Biocatalytic Routes for Enantiopure (1S)-1-(3-Furyl)propylamine

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high selectivity under mild reaction conditions. nih.gov Enzymes, such as lipases and reductive aminases, are particularly effective for synthesizing chiral amines.

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. organic-chemistry.org This allows for the separation of the two enantiomers. For resolving racemic 1-(3-Furyl)propylamine, a lipase-catalyzed acylation is a highly effective method.

In this process, a racemic mixture of the amine is treated with an acyl donor in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme selectively catalyzes the acylation of one enantiomer (typically the R-enantiomer) at a much higher rate, leaving the unreacted (S)-enantiomer in high enantiomeric excess. organic-chemistry.orgacs.org The resulting acylated amine (amide) can then be easily separated from the unreacted amine. This technique has been successfully applied to a wide range of primary amines. organic-chemistry.org The efficiency of the resolution is often described by the enantioselectivity factor (E-value).

Table 1: Key Components in Enzyme-Catalyzed Kinetic Resolution of Amines

This method is advantageous due to the mild reaction conditions and the high selectivity often achieved. nih.gov

A more direct biocatalytic approach is the asymmetric synthesis of the chiral amine from a prochiral ketone. Reductive aminases (RedAms) are enzymes that catalyze the conversion of a ketone and an amine donor directly into a chiral amine with high stereoselectivity. frontiersin.orgnih.gov

To synthesize (1S)-1-(3-Furyl)propylamine, the corresponding prochiral ketone, 1-(3-furyl)propan-1-one, would be subjected to a reductive amination reaction using a RedAm in the presence of an amine source (like ammonia or an alkylamine) and a reducing cofactor (typically NADPH). researchgate.netnih.gov A cofactor regeneration system, often involving a glucose dehydrogenase (GDH) and glucose, is commonly employed to make the process economically viable. frontiersin.org Reductive aminases from organisms like Aspergillus oryzae have shown high activity for the amination of furan-based substrates. researchgate.net

Table 2: Typical Reaction Components for Stereoselective Reductive Amination

This method is highly efficient, often proceeding with excellent enantiomeric excess (>99% ee) and contributing to greener chemical synthesis by avoiding heavy metals and harsh reagents. frontiersin.org

Racemic Synthesis and Chiral Resolution Techniques

An alternative to direct asymmetric synthesis is the preparation of a racemic mixture of 1-(3-Furyl)propylamine followed by the separation of the enantiomers. This approach is widely used in industrial processes. rsc.org

Classical resolution is a robust technique that exploits the different physical properties of diastereomers. libretexts.org The process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org

These diastereomeric salts possess different solubilities in a given solvent, allowing one salt to crystallize preferentially from the solution. pbworks.com The less soluble salt is then isolated by filtration. Finally, the resolved amine is liberated from the salt by treatment with a base. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orglibretexts.org The success of this method depends heavily on the choice of resolving agent and the crystallization solvent. libretexts.org

Table 3: Common Chiral Resolving Agents for Racemic Amines

Chromatographic methods offer a powerful tool for the analytical and preparative separation of enantiomers. jiangnan.edu.cn High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach. mdpi.comnih.gov

In this technique, the racemic mixture is passed through a column packed with a chiral material. The enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including amines. mdpi.comyakhak.org Another approach involves using a chiral mobile phase additive, such as a cyclodextrin, with a standard achiral column. nih.gov

Table 4: Chromatographic Methods for Chiral Amine Resolution

Table of Compounds

Chemical Reactivity and Stereoselective Transformations of 1s 1 3 Furyl Propylamine

Reactions Involving the Amine Functionality

The primary amine group in (1S)-1-(3-Furyl)propylamine is a key site for a variety of chemical reactions, acting as a potent nucleophile. Transformations at this site typically proceed with retention of the original stereochemistry at the adjacent chiral center.

N-Acylation and N-Alkylation Chemistry

The lone pair of electrons on the nitrogen atom of (1S)-1-(3-Furyl)propylamine allows it to readily participate in N-acylation and N-alkylation reactions.

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form a stable amide bond. This reaction is fundamental in synthetic chemistry for protecting the amine group or for building more complex molecular architectures. The reaction typically proceeds under basic conditions to neutralize the acid byproduct.

N-Alkylation is the process of adding an alkyl group to the amine. Direct alkylation with alkyl halides can be challenging to control, often leading to overalkylation due to the increased nucleophilicity of the secondary amine product compared to the primary amine starting material. Consequently, a mixture of mono- and di-alkylated products, along with the potential for tri-alkylation to form a quaternary ammonium (B1175870) salt, can be expected. More controlled and selective mono-alkylation can often be achieved through reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent.

| Reaction Type | Reactant | Typical Conditions | Product |

|---|---|---|---|

| N-Acylation | Acetyl Chloride | Pyridine (B92270), CH₂Cl₂, 0 °C to RT | N-((1S)-1-(3-furyl)propyl)acetamide |

| N-Alkylation | Methyl Iodide | K₂CO₃, Acetonitrile, RT | Mixture of N-methyl and N,N-dimethyl derivatives |

| Reductive Amination | Acetone, NaBH₃CN | Methanol, Acetic Acid (cat.), RT | N-isopropyl-(1S)-1-(3-furyl)propylamine |

Formation of Imines and Enamines with Stereochemical Considerations

Primary amines, such as (1S)-1-(3-Furyl)propylamine, react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reversible reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine.

From a stereochemical perspective, the reaction of the chiral (1S)-1-(3-Furyl)propylamine with a prochiral aldehyde or ketone does not affect the existing stereocenter. The resulting imine product will retain the (S)-configuration. If the carbonyl compound is unsymmetrical, the imine can exist as E/Z isomers with respect to the C=N bond.

Enamines are generally formed from the reaction of secondary amines with carbonyl compounds. Therefore, (1S)-1-(3-Furyl)propylamine itself does not form an enamine directly. However, the secondary amine products from its N-alkylation can subsequently react with aldehydes and ketones to form enamines.

| Carbonyl Reactant | Typical Conditions | Product (Imine) | Stereochemical Outcome |

|---|---|---|---|

| Benzaldehyde | Toluene, reflux, Dean-Stark trap | (E/Z)-N-((1S)-1-(3-furyl)propyl)-1-phenylmethanimine | Retention of (S)-configuration |

| Cyclohexanone | Acetic Acid (cat.), Methanol, RT | N-((1S)-1-(3-furyl)propyl)cyclohexan-1-imine | Retention of (S)-configuration |

Condensation and Cyclization Reactions

The nucleophilic amine of (1S)-1-(3-Furyl)propylamine can participate in various condensation and cyclization reactions to form heterocyclic structures. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of enamines or, under certain conditions, can be followed by cyclization. Similarly, reaction with α,β-unsaturated carbonyl compounds can result in a conjugate addition (Michael addition) to form a β-amino ketone, which may undergo subsequent intramolecular cyclization. These reactions are valuable for constructing complex nitrogen-containing ring systems.

Transformations of the Furan (B31954) Ring Moiety

The furan ring is an electron-rich aromatic heterocycle that undergoes a distinct set of reactions, including electrophilic substitution and various ring-opening processes.

Electrophilic Aromatic Substitution on the Furan Ring

Furan is significantly more reactive towards electrophiles than benzene. Electrophilic aromatic substitution on the furan ring preferentially occurs at the C2 (α) position, as the carbocation intermediate formed by attack at this position is more resonance-stabilized than the intermediate from attack at the C3 (β) position.

In (1S)-1-(3-Furyl)propylamine, the ring is already substituted at a C3 position. The existing 1-aminopropyl group is an activating, ortho-, para-directing group. Therefore, electrophilic attack is expected to be directed to the adjacent C2 and C5 positions. Steric hindrance from the propyl group at C3 might influence the regioselectivity, potentially favoring substitution at the C5 position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, though the acid-labile nature of the furan ring requires the use of mild conditions.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), THF | (1S)-1-(2-Bromo-3-furyl)propylamine and/or (1S)-1-(5-Bromo-3-furyl)propylamine |

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂), -10 °C | (1S)-1-(2-Nitro-3-furyl)propylamine and/or (1S)-1-(5-Nitro-3-furyl)propylamine |

| Acylation | Acetic Anhydride, BF₃·OEt₂ (mild Lewis acid) | 1-(4-((1S)-1-aminopropyl)furan-2-yl)ethan-1-one |

Ring Opening and Rearrangement Processes

The furan ring is susceptible to ring-opening under various conditions, particularly in the presence of acid or oxidizing agents. Acid-catalyzed hydrolysis can lead to the formation of a 1,4-dicarbonyl compound through cleavage of the cyclic ether linkage. The specific product would depend on the reaction conditions and the initial protonation site on the furan ring.

Oxidative ring-opening is another common transformation. Reagents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the furan ring, yielding carboxylic acids or other oxidized fragments. These transformations highlight the latent 1,4-dicarbonyl functionality inherent in the furan structure, making it a useful synthon in organic chemistry. Such reactions would, however, compete with oxidation of the amine functionality unless it is appropriately protected.

Furan Ring Functionalization in the Presence of Chiral Amine

The presence of the chiral amine moiety at the 1-position of the propyl chain attached to the furan ring could theoretically influence the regioselectivity and stereoselectivity of electrophilic substitution and other functionalization reactions on the furan nucleus. The amine group, particularly after conversion to a suitable directing group, could exert stereochemical control over incoming reagents.

Hypothetical Reaction Schemes:

One can envision that N-acylation of (1S)-1-(3-Furyl)propylamine would yield an amide that could adopt a preferred conformation due to steric interactions. This conformation might then direct electrophiles to a specific position on the furan ring, potentially leading to diastereoselective functionalization. For instance, in a Friedel-Crafts acylation, the chiral N-acyl group could shield one face of the furan ring, favoring attack of the electrophile from the less hindered face.

Another potential area of investigation would be directed ortho-metalation. If the amine is protected with a suitable group that can coordinate to a strong base (e.g., an alkyllithium), deprotonation could occur selectively at one of the adjacent positions on the furan ring. Subsequent reaction with an electrophile would then yield a functionalized furan with a new substituent positioned in a controlled manner relative to the chiral side chain.

Conceptual Data on Diastereoselective Furan Functionalization:

The following table presents a hypothetical scenario for a directed lithiation-electrophilic quench, illustrating the type of data that would be crucial in evaluating the stereodirecting effect of the chiral amine.

| Electrophile (E+) | Product | Diastereomeric Ratio (d.r.) |

| (CH₃)₂SO₄ | 2-Methyl-(1S)-1-(3-furyl)propylamine derivative | 70:30 |

| CH₃CHO | 1-(2-(1-((1S)-1-(3-furyl)propyl)amino)furan-2-yl)ethanol | 65:35 |

| Br₂ | 2-Bromo-(1S)-1-(3-furyl)propylamine derivative | 80:20 |

This data is illustrative and not based on published experimental results.

Stereoselective Derivatization Strategies Based on (1S)-1-(3-Furyl)propylamine

The chiral primary amine of (1S)-1-(3-Furyl)propylamine serves as a valuable handle for a variety of stereoselective derivatization reactions. These transformations could be employed to synthesize more complex chiral molecules, where the stereochemistry of the starting amine dictates the configuration of newly formed stereocenters.

Potential Derivatization Reactions:

Reductive Amination: The reaction of (1S)-1-(3-Furyl)propylamine with a prochiral ketone or aldehyde, followed by reduction of the resulting imine, could lead to the formation of a new stereocenter. The stereochemical outcome of this reaction would be influenced by the facial selectivity of the nucleophilic attack of the hydride reagent on the iminium intermediate, which is in turn directed by the existing stereocenter of the furylpropylamine moiety.

Michael Addition: As a nucleophile, the amine could participate in conjugate addition reactions to α,β-unsaturated carbonyl compounds. The stereoselectivity of such an addition would be dependent on the approach of the amine to the Michael acceptor, which could be controlled by the chiral environment of the amine.

Synthesis of Chiral Ligands: The amine functionality allows for the straightforward synthesis of chiral ligands for asymmetric catalysis. For example, condensation with salicylaldehyde (B1680747) derivatives would produce chiral Schiff base (salen-type) ligands. The catalytic activity and enantioselectivity of metal complexes derived from these ligands would be a direct consequence of the chirality of the parent amine.

Illustrative Data for Stereoselective Derivatization:

The table below provides a conceptual outline of the expected outcomes for a diastereoselective reductive amination reaction.

| Carbonyl Compound | Reducing Agent | Product | Diastereomeric Ratio (d.r.) |

| Acetophenone | NaBH₄ | N-((1S)-1-phenylethyl)-(1S)-1-(3-furyl)propylamine | 60:40 |

| Propanal | H₂, Pd/C | N-propyl-(1S)-1-(3-furyl)propylamine | N/A (no new stereocenter) |

| Cyclohexanone | NaBH(OAc)₃ | N-cyclohexyl-(1S)-1-(3-furyl)propylamine | 75:25 |

This data is illustrative and not based on published experimental results.

Applications of 1s 1 3 Furyl Propylamine As a Chiral Synthetic Intermediate

Utilization in the Preparation of Chiral Ligands and Organocatalysts

A more anticipated role for a chiral amine like (1S)-1-(3-Furyl)propylamine is in the field of asymmetric catalysis, either as a precursor to chiral ligands for metal-catalyzed reactions or as a primary component of an organocatalyst.

Chiral phosphines and oxazolines are privileged ligand classes in asymmetric catalysis, capable of inducing high enantioselectivity in a wide range of transformations. Chiral amines are common starting materials for the synthesis of these ligands. For instance, the amine functionality can be transformed to create P-chiral phosphines or used in the formation of the oxazoline (B21484) ring. While the synthesis of a variety of chiral phosphine (B1218219) and oxazoline ligands from other chiral amines is well-documented, there are no specific reports on the design or synthesis of such ligands derived from (1S)-1-(3-Furyl)propylamine.

Table 1: Representative Chiral Ligand Classes Derived from Chiral Amines

| Ligand Class | General Synthetic Precursor | Potential Role of (1S)-1-(3-Furyl)propylamine | Documented Synthesis? |

| Chiral Phosphines | Chiral Amines | Could serve as a backbone for P-chiral or atropisomeric phosphine ligands. | No |

| Chiral Oxazolines | Chiral Amino Alcohols (often derived from amines) | The amine could be a precursor to the corresponding amino alcohol for oxazoline synthesis. | No |

This table illustrates the potential, yet undocumented, applications of (1S)-1-(3-Furyl)propylamine in ligand synthesis based on established chemical principles.

Chiral primary amines can themselves act as organocatalysts, often through the formation of iminium ions or enamines with carbonyl compounds. This mode of activation is central to many powerful asymmetric transformations. The (1S)-1-(3-Furyl)propylamine structure is suitable for such catalytic cycles. However, no studies have been published that evaluate the efficacy of (1S)-1-(3-Furyl)propylamine or its derivatives as organocatalysts in any asymmetric reaction.

Precursor for Advanced Organic Materials and Polymers

Chiral monomers can be polymerized to create polymers with unique chiroptical properties and applications in areas such as chiral separations and asymmetric catalysis. The amine and furan (B31954) functionalities in (1S)-1-(3-Furyl)propylamine present handles for polymerization. Despite this potential, there is no research available on the use of (1S)-1-(3-Furyl)propylamine as a monomer or precursor for the synthesis of advanced organic materials or polymers.

Lack of Publicly Available Research on (1S)-1-(3-Furyl)propylamine as a Scaffold for Complex Molecule Construction

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the application of (1S)-1-(3-Furyl)propylamine as a chiral synthetic intermediate specifically for use as a scaffold in the construction of structurally complex molecules.

Investigations into the synthetic utility of this compound did not yield any specific examples, such as its use in multi-step total synthesis, cascade reactions to form polycyclic systems, or as a foundational element for creating diverse molecular architectures. The existing literature primarily focuses on more general synthetic methods for furan-containing compounds or various amine derivatives, without specific mention of (1S)-1-(3-Furyl)propylamine in the context of complex scaffold generation.

Consequently, detailed research findings, data tables illustrating its application in scaffold synthesis, and specific examples of complex molecules derived from this particular chiral amine are not available in the reviewed scientific literature. Further research would be necessary to explore and establish the potential of (1S)-1-(3-Furyl)propylamine in this specific synthetic application.

Derivatization and Functionalization Strategies of 1s 1 3 Furyl Propylamine

Synthesis of Amide and Carbamate Derivatives for Stereochemical Probes

The primary amine functionality of (1S)-1-(3-Furyl)propylamine readily undergoes acylation and carbamoylation reactions to furnish a diverse range of amide and carbamate derivatives. These transformations are not only fundamental for introducing a wide array of substituents but are also crucial for probing the stereochemistry and biological activity of the resulting molecules.

Amide Synthesis:

The most common method for the synthesis of amides from (1S)-1-(3-Furyl)propylamine involves its reaction with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the hydrogen halide byproduct. Alternatively, direct coupling of a carboxylic acid with the amine can be achieved using various coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.

Common coupling reagents and conditions include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. The reaction often includes an additive such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to suppress side reactions and improve yields researchgate.netmdpi.com.

Phosphonium and Uronium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling agents that promote rapid amide bond formation under mild conditions.

The general reaction scheme for amide synthesis is as follows:

Scheme 1: General synthesis of amide derivatives of (1S)-1-(3-Furyl)propylamine.

Carbamate Synthesis:

Carbamate derivatives are typically synthesized by reacting (1S)-1-(3-Furyl)propylamine with a chloroformate, an isocyanate, or by a three-component coupling involving the amine, carbon dioxide, and an alkylating agent tue.nlsphinxsai.comnih.gov. The reaction with alkyl or aryl chloroformates is a straightforward method, usually performed in the presence of a base.

A general representation of carbamate synthesis is shown below:

Scheme 2: General synthesis of carbamate derivatives of (1S)-1-(3-Furyl)propylamine.

Detailed research findings on specific amide and carbamate derivatives of (1S)-1-(3-Furyl)propylamine are limited in publicly available literature. However, based on the general reactivity of primary amines, a wide variety of these derivatives can be anticipated, each with unique physicochemical properties suitable for stereochemical and biological investigations.

| Derivative Type | General Reagents | Typical Reaction Conditions |

| Amide | Carboxylic acid, Coupling agent (e.g., EDC, HATU) | Anhydrous organic solvent (e.g., DMF, CH2Cl2), Room temperature |

| Amide | Acyl chloride, Base (e.g., Triethylamine) | Anhydrous organic solvent (e.g., CH2Cl2), 0 °C to Room temperature |

| Carbamate | Alkyl/Aryl chloroformate, Base (e.g., Pyridine) | Anhydrous organic solvent (e.g., CH2Cl2), 0 °C to Room temperature |

| Carbamate | Isocyanate | Anhydrous organic solvent (e.g., THF, CH2Cl2), Room temperature |

Formation of Urea and Thiourea Derivatives

The reaction of (1S)-1-(3-Furyl)propylamine with isocyanates and isothiocyanates provides a direct route to urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and can significantly influence the biological activity and material properties of the parent molecule.

Urea Synthesis:

The addition of the primary amine to the electrophilic carbon of an isocyanate is typically a rapid and high-yielding reaction, often proceeding without the need for a catalyst. A wide range of commercially available isocyanates allows for the synthesis of a diverse library of urea derivatives.

Scheme 3: General synthesis of urea derivatives of (1S)-1-(3-Furyl)propylamine.

Thiourea Synthesis:

Similarly, thiourea derivatives are readily prepared by the reaction of (1S)-1-(3-Furyl)propylamine with isothiocyanates . This reaction is analogous to urea formation and is generally efficient.

Scheme 4: General synthesis of thiourea derivatives of (1S)-1-(3-Furyl)propylamine.

While specific examples for (1S)-1-(3-Furyl)propylamine are not extensively documented, the synthesis of urea and thiourea derivatives from primary amines is a well-established and robust transformation in organic chemistry.

| Derivative Type | Reagent | General Reaction Conditions | Expected Product |

| Urea | R-N=C=O | Anhydrous solvent (e.g., THF, CH2Cl2), Room temperature | N-Substituted urea |

| Thiourea | R-N=C=S | Anhydrous solvent (e.g., THF, CH2Cl2), Room temperature | N-Substituted thiourea |

Nucleoside and Peptidomimetic Conjugation Strategies

The chiral nature and the presence of a reactive amine group make (1S)-1-(3-Furyl)propylamine an attractive candidate for conjugation to biomolecules like nucleosides and for the construction of peptidomimetics.

Nucleoside Conjugation:

The furan (B31954) ring is a component of natural nucleosides, making furan-containing molecules like (1S)-1-(3-Furyl)propylamine interesting for the synthesis of novel nucleoside analogues nih.govnih.gov. The amine can be used to link the furanopropyl moiety to a modified nucleobase or sugar, potentially leading to compounds with antiviral or anticancer properties. The conjugation strategy would typically involve the formation of an amide or a related linkage between the amine and a suitable functional group on the nucleoside scaffold.

Peptidomimetic Conjugation:

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability. The furan ring can act as a scaffold to mimic peptide turns or to present side-chain functionalities in a defined spatial orientation mdpi.comnih.gov. (1S)-1-(3-Furyl)propylamine can be incorporated into peptide sequences by forming an amide bond with an amino acid or a peptide fragment. The furan ring can serve as a bioisosteric replacement for an aromatic amino acid side chain or as a rigid structural element.

Incorporation into Chiral Scaffolds for Further Chemical Synthesis

The chirality of (1S)-1-(3-Furyl)propylamine makes it a valuable building block for the asymmetric synthesis of more complex molecules. It can be used as a chiral auxiliary or incorporated as a permanent stereogenic center in a larger molecular framework.

The amine functionality allows for its attachment to various scaffolds, and the furan ring can undergo further transformations, such as Diels-Alder reactions or electrophilic substitutions, to build molecular complexity. The inherent chirality of the starting material can direct the stereochemical outcome of subsequent reactions, providing access to enantioenriched products. Chiral amines are fundamental in the synthesis of a wide range of pharmaceuticals and fine chemicals, and (1S)-1-(3-Furyl)propylamine offers a unique combination of a stereocenter adjacent to a versatile heterocyclic ring system researchgate.netmdpi.com.

Computational and Mechanistic Investigations of 1s 1 3 Furyl Propylamine Chemistry

Quantum Chemical Calculations for Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. For a flexible molecule like (1S)-1-(3-Furyl)propylamine, which has several rotatable single bonds, a variety of conformations are possible. Quantum chemical calculations are essential for identifying the most stable of these conformations and understanding the energy landscape of the molecule. acs.org

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for the conformational analysis of organic molecules. globalresearchonline.netnih.gov For (1S)-1-(3-Furyl)propylamine, a conformational search involves the systematic rotation of the dihedral angles associated with the C-C and C-N single bonds of the propyl chain.

The primary rotations defining the conformation are around the Cα-Cβ bond and the Cα-N bond. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be performed to calculate the single-point energies of these various conformers. nih.gov This process identifies the lowest energy ground-state conformations. The furan (B31954) ring, being an electron-rich aromatic system, influences the conformational preferences through electronic interactions with the amine group. researchgate.netpharmaguideline.com

The results of such a study would typically reveal a few low-energy conformers that are energetically preferred. These stable structures usually adopt staggered arrangements to minimize steric hindrance. The relative energies of these conformers can be used to calculate their expected population distribution at a given temperature using the Boltzmann distribution.

| Conformer | Dihedral Angle (Furyl-Cα-Cβ-CH₃) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| A (anti) | ~180° | 0.00 | 65.1 |

| B (gauche) | ~60° | 0.55 | 21.5 |

| C (gauche) | ~-60° | 0.70 | 13.4 |

This interactive table presents hypothetical DFT calculation results for the major conformers of (1S)-1-(3-Furyl)propylamine, illustrating the energy differences that determine their relative populations.

Once the low-energy conformers are identified using a method like DFT, more computationally intensive ab initio methods can be employed for precise geometry optimization. mdpi.comarxiv.org Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, solve the electronic Schrödinger equation with fewer approximations than DFT and can provide highly accurate molecular structures. arxiv.orgsemanticscholar.org

Geometry optimization is an iterative process that locates the atomic coordinates corresponding to a minimum on the potential energy surface. arxiv.org This procedure yields precise values for bond lengths, bond angles, and dihedral angles for each stable conformer. Accurate geometries are crucial for subsequent calculations, such as vibrational frequency analysis or the modeling of chemical reactions. arxiv.org

| Geometric Parameter | Value for Conformer A (Hypothetical) |

|---|---|

| Cα-N Bond Length | 1.46 Å |

| Cα-Cβ Bond Length | 1.53 Å |

| C(Furyl)-Cα Bond Length | 1.51 Å |

| Cα-N-H Bond Angle | 110.5° |

| Furyl-Cα-Cβ-CH₃ Dihedral Angle | 179.8° |

This interactive table shows hypothetical optimized geometric parameters for the most stable conformer of (1S)-1-(3-Furyl)propylamine, as would be determined by high-level ab initio calculations.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions. nih.govresearchgate.net By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, the high-energy transition state structures that connect them. acs.org

The chiral center in (1S)-1-(3-Furyl)propylamine can direct the stereochemical outcome of subsequent reactions, a process known as stereoselective transformation. A common reaction for a primary amine is N-acylation to form an amide. nih.govlibretexts.orgnih.gov If the acylating agent introduces a new chiral center, two diastereomeric products can be formed.

Computational modeling can elucidate the pathways leading to these different diastereomers. clockss.orgelsevierpure.com By locating the transition state structures for the formation of each diastereomer, chemists can understand the origin of the observed selectivity. The reaction involves the nucleophilic attack of the amine on the carbonyl group of an acylating agent (e.g., acetyl chloride). The pre-existing (S)-stereocenter influences how the reactants approach each other, leading to two different diastereomeric transition states. The relative stability of these transition states determines the product ratio.

For the N-acylation of (1S)-1-(3-Furyl)propylamine, DFT calculations can be used to compute the energy of the reactants, the tetrahedral intermediate formed after the amine's attack, the transition state for the collapse of this intermediate, and the final amide product. This allows for a detailed understanding of the reaction's feasibility and kinetics.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | (1S)-1-(3-Furyl)propylamine + Acetyl Chloride | 0.0 |

| Transition State 1 (TS1) | C-N bond formation | +12.5 |

| Intermediate | Tetrahedral Intermediate | +4.2 |

| Transition State 2 (TS2) | Chloride leaving | +15.8 |

| Products | N-acetylated amide + HCl | -10.3 |

This interactive table provides a hypothetical energy profile for the N-acylation of (1S)-1-(3-Furyl)propylamine, showing the relative energies of key species along the reaction coordinate.

Molecular Modeling for Stereochemical Control and Selectivity Prediction

Beyond understanding existing reactions, a key goal of computational chemistry is to predict and control the outcomes of new transformations. nih.gov For stereoselective reactions involving (1S)-1-(3-Furyl)propylamine, molecular modeling can be used to predict the diastereomeric ratio (d.r.) of the products.

The diastereomeric ratio is governed by the difference in the free energies of the two diastereomeric transition states (ΔΔG‡). This relationship is described by the Eyring equation. By accurately calculating the energies of the transition state leading to the (S,R) product and the one leading to the (S,S) product, one can predict which diastereomer will be favored and by how much.

For example, in a reaction where the (S,R) transition state is calculated to be 1.4 kcal/mol lower in energy than the (S,S) transition state at room temperature (298 K), the predicted diastereomeric ratio would be approximately 90:10 in favor of the (S,R) product. This predictive power allows chemists to screen different reactants, catalysts, or conditions in silico to optimize a reaction for the desired stereochemical outcome, saving significant time and resources in the laboratory. semanticscholar.orgnih.gov

Predicting Enantioselectivity in Catalytic Reactions

The prediction of enantioselectivity in catalytic reactions involving chiral molecules like (1S)-1-(3-Furyl)propylamine is a significant area of computational chemistry. Density Functional Theory (DFT) is a primary method employed to model transition states of competing reaction pathways that lead to different enantiomers. By calculating the activation energies of these transition states, researchers can predict the enantiomeric excess of a reaction.

For a hypothetical catalytic reaction involving (1S)-1-(3-Furyl)propylamine, a typical computational workflow would involve:

Conformational Analysis: Identifying the lowest energy conformations of the reactants, catalyst, and transition state complexes.

Transition State Searching: Locating the transition state structures for the formation of both the (R) and (S) products.

Energy Calculations: Computing the Gibbs free energy of activation for each pathway. The difference in these activation energies (ΔΔG‡) is directly related to the enantiomeric ratio.

Machine learning models, trained on extensive datasets of reactions, are also emerging as a powerful tool for predicting enantioselectivity, often complementing DFT calculations.

Table 1: Hypothetical DFT Data for Predicting Enantioselectivity

| Transition State | Calculated Activation Energy (kcal/mol) | Predicted Enantiomeric Ratio (R:S) |

|---|---|---|

| TS-(R) | 15.2 | 95 : 5 |

| TS-(S) | 16.8 |

Note: This data is illustrative and not based on published research for (1S)-1-(3-Furyl)propylamine.

Rationalization of Diastereomeric Ratios

In reactions where new stereocenters are formed in the presence of the existing stereocenter in (1S)-1-(3-Furyl)propylamine, diastereomers are produced. Computational methods are invaluable for understanding and predicting the observed diastereomeric ratios. The rationalization of these ratios relies on the analysis of steric and electronic interactions in the diastereomeric transition states.

DFT calculations can be used to model the geometries and energies of the transition states leading to the different diastereomers. The relative energies of these transition states can provide a quantitative prediction of the diastereomeric ratio. Factors such as the orientation of the furan ring and the propyl group in the transition state geometry can be analyzed to understand the origins of diastereoselectivity.

Table 2: Illustrative Computational Data for Diastereomeric Ratio Rationalization

| Diastereomeric Transition State | Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio |

|---|---|---|

| TS-Diastereomer 1 (S,R) | 0.0 | >99 : 1 |

| TS-Diastereomer 2 (S,S) | 2.5 |

Note: This data is hypothetical and serves as an example of computational analysis.

Spectroscopic Data Interpretation through Computational Approaches

Computational methods are frequently used to aid in the interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. By calculating the theoretical chemical shifts of protons (¹H) and carbons (¹³C), a more confident assignment of experimental spectra can be made.

For (1S)-1-(3-Furyl)propylamine, DFT calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method can predict the NMR chemical shifts. These predicted values, when scaled and compared with experimental data, can confirm the structure and stereochemistry of the molecule. Discrepancies between calculated and experimental shifts can also point to conformational effects or intermolecular interactions in solution.

Table 3: Exemplar Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

|---|---|---|

| C (chiral center) | 50.1 | 51.5 |

| Furyl C2 | 142.8 | 143.2 |

| Furyl C3 | 110.5 | 111.0 |

| Furyl C4 | 108.3 | 108.9 |

| Furyl C5 | 138.9 | 139.4 |

Note: This data is for illustrative purposes and does not represent actual experimental or calculated values for (1S)-1-(3-Furyl)propylamine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.